2-Allyl-1-Boc-pipecolic acid ethyl ester
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Overview
Description
2-Allyl-1-Boc-pipecolic acid ethyl ester is a chemical compound with the molecular formula C16H27NO4. It is a derivative of pipecolic acid, which is a six-membered ring containing a nitrogen atom. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-1-Boc-pipecolic acid ethyl ester typically involves the protection of pipecolic acid followed by allylation. One common method includes:
Protection of Pipecolic Acid: Pipecolic acid is first protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step results in the formation of 1-Boc-pipecolic acid.
Allylation: The protected pipecolic acid is then subjected to allylation using allyl bromide in the presence of a base like potassium carbonate. This step introduces the allyl group to the nitrogen atom.
Esterification: Finally, the compound is esterified using ethanol and a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-1-Boc-pipecolic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) for epoxidation or pyridinium chlorochromate (PCC) for aldehyde formation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection.
Major Products Formed
Epoxide: Formed from the oxidation of the allyl group.
Aldehyde: Formed from the oxidation of the allyl group.
Alcohol: Formed from the reduction of the ester group.
Free Amine: Formed from the deprotection of the Boc group.
Scientific Research Applications
2-Allyl-1-Boc-pipecolic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Allyl-1-Boc-pipecolic acid ethyl ester depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The allyl group can also participate in covalent bonding with target molecules, leading to modifications in their structure and function.
Comparison with Similar Compounds
2-Allyl-1-Boc-pipecolic acid ethyl ester can be compared with other pipecolic acid derivatives:
1-Boc-pipecolic acid: Lacks the allyl group, making it less reactive in certain chemical reactions.
2-Allyl-pipecolic acid: Does not have the Boc protecting group, making it more reactive but less stable.
1-Boc-2-methyl-pipecolic acid ethyl ester: Contains a methyl group instead of an allyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the Boc protecting group and the allyl group, which provides a balance of stability and reactivity, making it a versatile compound in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 2-prop-2-enylpiperidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-6-10-16(13(18)20-7-2)11-8-9-12-17(16)14(19)21-15(3,4)5/h6H,1,7-12H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJLMTWZPMPZHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCN1C(=O)OC(C)(C)C)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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